molecular formula C14H9BrN2 B1269312 2-(4-Bromophenyl)quinoxaline CAS No. 5021-45-4

2-(4-Bromophenyl)quinoxaline

Cat. No.: B1269312
CAS No.: 5021-45-4
M. Wt: 285.14 g/mol
InChI Key: FXKZRBJBUFVFNR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)quinoxaline is a heterocyclic aromatic organic compound with the molecular formula C14H9BrN2. It consists of a quinoxaline core substituted with a bromophenyl group at the second position. This compound is known for its diverse applications in medicinal chemistry, material science, and organic synthesis due to its unique structural and electronic properties .

Safety and Hazards

“2-(4-Bromophenyl)quinoxaline” is classified as Acute Tox. 4 Oral, Aquatic Chronic 4, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation and serious eye damage, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)quinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between this compound and α-glucosidase is characterized by the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of genes involved in xenobiotic metabolism . By binding to AhR, this compound can alter the transcription of target genes, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its inhibitory effect on α-glucosidase is due to its ability to bind to the enzyme’s active site, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors such as AhR .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At high doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with hepatotoxicity and other organ-specific toxicities in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to particular cellular compartments or organelles through post-translational modifications or targeting signals . Its subcellular localization can determine its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)quinoxaline typically involves the condensation of 4-bromoaniline with 1,2-dicarbonyl compounds. One common method is the reaction of 4-bromoaniline with glyoxal in the presence of a catalyst such as titanium silicate (TS-1) in methanol at room temperature . This reaction is scalable to multigram quantities and the catalyst is recyclable.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a similar condensation reaction but optimized for large-scale production. This involves the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted quinoxalines
  • Biaryl compounds
  • Oxidized or reduced quinoxaline derivatives

Comparison with Similar Compounds

  • 2,3-Bis(4-bromophenyl)quinoxaline
  • 2-(2-Hydroxyphenyl)benzothiazole
  • 2-(2-Hydroxyphenyl)benzoxazole

Comparison: 2-(4-Bromophenyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 2,3-bis(4-bromophenyl)quinoxaline, it has a simpler structure, making it easier to synthesize and modify. Its bromine substituent allows for versatile functionalization, unlike 2-(2-hydroxyphenyl)benzothiazole and 2-(2-hydroxyphenyl)benzoxazole, which have hydroxyl groups that limit certain reactions .

Properties

IUPAC Name

2-(4-bromophenyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKZRBJBUFVFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354022
Record name 2-(4-bromophenyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5021-45-4
Record name 2-(4-Bromophenyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5021-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-bromophenyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)quinoxaline
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Synthesis routes and methods

Procedure details

Ten grams (36 mmol) of 2,4′-dibromo acetophenone and 4.0 g (37 mmol) of 1,2-phenylenediamine were refluxed under heating among 20 milliliter of ethanol for 3.5 hours. After completion of the reaction, resultant crystals were separated with filtration, washed with ethanol, thereby obtaining 4.2 g of 2-(4-bromo-phenyl)-quinoxaline (yield: 41%).
Quantity
36 mmol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-(4-Bromophenyl)quinoxaline?

A1: this compound is an organic compound composed of a quinoxaline ring system linked to a bromophenyl substituent. The molecule exhibits a nearly planar structure. This planarity is evidenced by the small root mean square deviation of 0.0285 Å between the benzene and quinoxaline rings and their dihedral angle of 2.1°. []

Q2: How is this compound utilized in organic synthesis?

A2: this compound serves as a valuable building block in organic synthesis, particularly in palladium-catalyzed Sonogashira cross-coupling reactions. [] This reaction enables the formation of a carbon-carbon bond between the bromine-bearing carbon of the molecule and the terminal carbon of various alkynes. This reaction is particularly useful for generating alkyne-substituted quinoxaline derivatives, which hold promise as potential therapeutic agents due to the diverse biological activities exhibited by the quinoxaline core. []

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